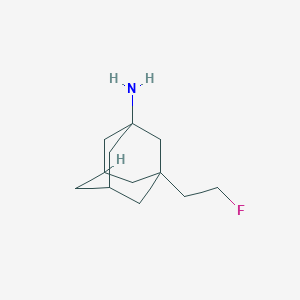

Fluoroethylnormemantine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H20FN |

|---|---|

Molecular Weight |

197.29 g/mol |

IUPAC Name |

3-(2-fluoroethyl)adamantan-1-amine |

InChI |

InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2 |

InChI Key |

HUYVZSFADWYSHD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CCF |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fluoroethylnormemantine's NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). As a second-generation adamantane (B196018) derivative, FENM is under investigation for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core pharmacology of FENM, focusing on its interaction with the NMDA receptor. It consolidates available quantitative data, details key experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of NMDA receptor modulators.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system. Its activation, which requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), leads to an influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger, initiating signaling cascades involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.

This compound (FENM) is a derivative of memantine, an established uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. FENM was developed with the aim of improving upon the pharmacological profile of memantine and for use as a positron emission tomography (PET) radiotracer for imaging NMDA receptors in the living brain. Like its parent compound, FENM is an open-channel blocker, meaning it enters and blocks the NMDA receptor's ion channel only when the receptor is activated by its agonists. This mechanism of action is thought to confer a favorable therapeutic window, as it preferentially blocks excessive, pathological NMDA receptor activity while sparing normal physiological function.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with the NMDA receptor. For comparative purposes, data for the parent compound, memantine, and the well-characterized NMDA receptor antagonist, (R,S)-ketamine, are also included where available.

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound (FENM) | Kᵢ | 3.5 µM | In vitro competition assay with [³H]thienylcyclidine in rat brain membranes. | [1] |

| IC₅₀ | 13.0 ± 8.9 µM | Radioligand competition assay using [³H]TCP on rat forebrain homogenates. | [2][3] | |

| (R,S)-Ketamine | Kᵢ | 0.53 µM | In vitro competition assay. | [1] |

| Memantine | IC₅₀ | 0.93 ± 0.15 µM | Whole-cell patch clamp on recombinant rat NR1a/NR2A receptors. | [4] |

| IC₅₀ | 0.82 ± 0.12 µM | Whole-cell patch clamp on recombinant rat NR1a/NR2B receptors. | [4] | |

| IC₅₀ | 0.47 ± 0.06 µM | Whole-cell patch clamp on recombinant rat NR1a/NR2D receptors. | [4] |

Note: The subtype selectivity of this compound has been hypothesized to be superior to that of memantine, but definitive quantitative data on its affinity for different NMDA receptor subunits (e.g., GluN2A, GluN2B) is a subject of ongoing research[5].

Key Experimental Protocols

The characterization of this compound's NMDA receptor antagonism involves a suite of standard and specialized experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for NMDA Receptor Channel Blockers

This protocol is designed to determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel. The uncompetitive antagonist [³H]MK-801 is a commonly used radioligand for this purpose.

Materials:

-

Tissue Preparation: Rat forebrain tissue.

-

Buffers:

-

Homogenization Buffer: 5 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).

-

Non-specific Binding Control: 10 µM unlabeled MK-801 or phencyclidine (PCP).

-

Test Compound: this compound at various concentrations.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus .

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step three more times to ensure thorough washing.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM unlabeled MK-801 (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [³H]MK-801 to a final concentration of 1-5 nM.

-

Add 100 µL of the prepared membrane suspension.

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to agonist application and the modulatory effects of antagonists like this compound.

Materials:

-

Cell Culture: HEK293 cells transiently or stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) or primary neuronal cultures.

-

External (Bath) Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH. For NMDA receptor recordings, this solution is typically Mg²⁺-free to prevent voltage-dependent block.

-

Internal (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3 with CsOH. Cesium is used to block potassium channels.

-

Agonists: NMDA (100 µM) and glycine (B1666218) (10 µM).

-

Antagonist: this compound at various concentrations.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (resistance 3-5 MΩ).

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before recording.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Establishing a Whole-Cell Recording:

-

Pull a glass pipette and fill it with the internal solution.

-

Under visual guidance, approach a single cell with the pipette and apply gentle positive pressure.

-

Form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Recording NMDA Receptor Currents:

-

Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

-

Apply the NMDA and glycine solution to the cell using a rapid perfusion system to evoke an inward current.

-

After establishing a stable baseline response, co-apply this compound with the agonists at various concentrations.

-

Record the peak and steady-state current amplitudes in the absence and presence of the antagonist.

-

-

Data Analysis:

-

Measure the percentage of inhibition of the NMDA-evoked current at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data with the Hill equation to determine the IC₅₀ value.

-

To assess voltage-dependency, repeat the experiment at different holding potentials (e.g., -40 mV, -20 mV, +20 mV, +40 mV).

-

Visualizations: Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Caption: Simplified signaling pathway of the NMDA receptor and the site of action for this compound.

Experimental Workflow for FENM Characterization

Caption: A typical experimental workflow for the preclinical characterization of this compound.

Logical Relationship of FENM's Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Fluoroethylnormemantine: A Technical Guide for the Exploration of its Therapeutic Potential in Stress-Induced Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM), a novel derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, has emerged as a promising therapeutic candidate for the prevention and treatment of stress-induced psychiatric disorders. Preclinical evidence demonstrates its efficacy in attenuating learned fear and reducing behavioral despair in rodent models of stress, suggesting its potential utility in conditions such as post-traumatic stress disorder (PTSD) and major depressive disorder (MDD). Mechanistically, FENM acts as a non-competitive antagonist at the NMDA receptor, exhibiting a distinct pharmacological profile compared to ketamine and memantine. Notably, FENM appears to have a favorable side-effect profile, lacking the psychotomimetic and sensorimotor-disrupting effects observed with other NMDA receptor modulators. This technical guide provides a comprehensive overview of FENM, consolidating available quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways to support further research and development.

Pharmacological Profile

FENM's primary pharmacological action is the antagonism of the NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, which is heavily implicated in the pathophysiology of stress-related disorders.[1][2][3]

Receptor Binding Affinity

Quantitative analysis of FENM's binding affinity for the NMDA receptor has been determined through in vitro radioligand binding assays. These studies are crucial for understanding the compound's potency at its primary target.

| Target | Radioligand | Preparation | IC50 (µM) | Ki (µM) | Reference |

| NMDA Receptor (PCP site) | [3H]TCP | Rat forebrain homogenates | 13.0 ± 8.9 | - | [4] |

| NMDA Receptor | [3H]TCP | Rat brain membranes | - | 3.5 | [2] |

Table 1: In Vitro Binding Affinity of this compound.

Receptor Selectivity

A critical aspect of FENM's pharmacological profile is its selectivity for the NMDA receptor over other neurotransmitter receptors, ion channels, and transporters. A safety screen of FENM against a panel of 87 targets revealed a major secondary target, although specific data on this is not publicly available.[5] One study also noted significant binding to opioid receptors.[4] A comprehensive selectivity profile is essential for predicting potential off-target effects and ensuring a favorable safety margin.

(Note: A comprehensive table on receptor selectivity is pending the public release of detailed screening data.)

In Vivo Potency

The efficacy of FENM in animal models of stress-induced disorders provides an indication of its in vivo potency. While formal ED50 values have not been reported, effective doses in behavioral paradigms have been established.

| Animal Model | Behavioral Test | Species | Effective Dose (mg/kg) | Route of Administration | Effect | Reference |

| Stress-Induced Maladaptive Behavior | Contextual Fear Conditioning | Mouse (129S6/SvEv) | 10, 20, 30 | Intraperitoneal (i.p.) | Attenuated learned fear | [1][6] |

| Stress-Induced Maladaptive Behavior | Forced Swim Test | Mouse (129S6/SvEv) | 10, 20, 30 | Intraperitoneal (i.p.) | Decreased behavioral despair | [1][6] |

| Fear Extinction | Cued Fear Conditioning | Rat (Wistar) | 5, 20 | Intraperitoneal (i.p.) | Facilitated extinction learning | [4] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Stress.

Mechanism of Action: Signaling Pathways

FENM exerts its therapeutic effects by modulating glutamatergic signaling pathways implicated in the stress response, primarily through the antagonism of the NMDA receptor in key brain regions such as the hippocampus.

NMDA Receptor Antagonism and Downstream Effects

Stress is known to cause excessive glutamate (B1630785) release in the hippocampus, leading to overactivation of NMDA receptors and subsequent excitotoxicity and maladaptive synaptic plasticity. By acting as an uncompetitive antagonist, FENM blocks the NMDA receptor channel when it is open, thereby preventing excessive calcium (Ca2+) influx. This action is thought to normalize glutamatergic neurotransmission and prevent the detrimental downstream effects of chronic stress.

Caption: FENM's primary mechanism in stress-induced disorders.

Modulation of AMPA Receptor-Mediated Activity

Interestingly, both FENM and (R,S)-ketamine have been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the ventral CA3 (vCA3) region of the hippocampus.[1][2] This suggests a common downstream neurobiological mechanism that may contribute to their therapeutic effects. The reduction of these aberrant bursts could lead to a normalization of hippocampal circuit activity, which is often dysregulated by chronic stress.

References

- 1. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoroethylnormemantine: A Technical Whitepaper on its Discovery, Development, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). Developed initially for its potential as a positron emission tomography (PET) imaging agent, FENM has demonstrated significant therapeutic potential in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and depression. Notably, it appears to exhibit a favorable safety profile compared to other NMDA receptor modulators like ketamine and its parent compound, memantine, showing efficacy without inducing significant side effects such as sensorimotor deficits. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological activity.

Introduction and Discovery

This compound was developed as a structural analog of memantine, an established treatment for Alzheimer's disease. The primary structural modification is the addition of a fluoroethyl group, a strategic alteration designed to enable in vivo biomarker labeling for PET imaging studies.[1][2] This modification, however, also led to distinct pharmacological properties.[3] Preclinical research has revealed FENM's potential as a neuroprotective agent, particularly in limiting the neuroinflammatory response to amyloid-β (Aβ) accumulation.[3][4] Further investigations have highlighted its efficacy in mitigating stress-induced maladaptive behaviors, suggesting its utility as both a prophylactic and a therapeutic agent for conditions like PTSD and depression.[5][6] A key advantage of FENM observed in these studies is its ability to produce therapeutic effects without the nonspecific side effects associated with memantine and the psychotomimetic effects of ketamine.[1][6]

Chemical Synthesis and Radiolabeling

The synthesis of this compound can be achieved through a multi-step chemical process. A patented method outlines a procedure starting from a normemantine derivative, involving steps of protection, tosylation, fluorination, and deprotection to yield the final compound.

A detailed radiosynthesis protocol for [18F]-FENM for PET imaging has also been described. This process involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride, followed by purification.

Experimental Protocol: Chemical Synthesis of this compound (Illustrative)

-

Step 1: Protection of the Amine Group: The starting normemantine derivative is reacted with a protecting group, such as di-tert-butyl-dicarbonate, to protect the primary amine.

-

Step 2: Tosylation of the Hydroxyl Group: The hydroxyl group of the protected intermediate is then reacted with tosyl chloride in the presence of a base like triethylamine (B128534) to form a tosylate.

-

Step 3: Fluorination: The tosylated compound undergoes nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride, to introduce the fluorine atom.

-

Step 4: Deprotection: The protecting group on the amine is removed under acidic conditions to yield the final this compound product.

Mechanism of Action

This compound functions as a non-competitive antagonist of the NMDA receptor.[5] It is believed to bind to the phencyclidine (PCP) site within the NMDA receptor channel pore, thereby blocking the influx of calcium ions.[2] This action is thought to be particularly relevant at extrasynaptic NMDA receptors, which are implicated in excitotoxicity and neuronal damage.[7]

A significant aspect of FENM's mechanism is its downstream effect on glutamatergic signaling. Preclinical studies have shown that both FENM and (R,S)-ketamine attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampal cornu ammonis 3 (vCA3).[5][8] This suggests a shared neurobiological mechanism for their therapeutic effects, potentially involving the modulation of synaptic plasticity. Unlike ketamine, however, FENM does not appear to increase the expression of c-fos in the vCA3, indicating a more targeted and potentially safer mode of action.[5]

The proposed signaling pathway for FENM's neuroprotective and antidepressant-like effects is visualized below.

Caption: Proposed signaling pathway of this compound (FENM).

Preclinical Efficacy

This compound has demonstrated robust efficacy across various preclinical models of neurological and psychiatric disorders.

Alzheimer's Disease Models

In mouse models of Alzheimer's disease, FENM has shown significant neuroprotective and anti-amnesic effects.[8]

-

Aβ25-35 Peptide-Induced Toxicity Model: FENM prevented memory deficits, oxidative stress, neuroinflammation, and apoptosis induced by the intracerebroventricular administration of aggregated Aβ25-35 peptide.[8] Notably, FENM was more potent than memantine in these assays and did not induce amnesia at higher doses, a side effect observed with memantine.[8]

-

APP/PS1 Transgenic Mouse Model: Chronic treatment with FENM in APP/PS1 mice led to an alleviation of memory deficits, a reduction in amyloid pathology, and a decrease in microglial reaction.[4]

Stress-Induced Maladaptive Behavior Models (PTSD and Depression)

FENM has shown promise as both a treatment and a prophylactic for stress-related disorders.

-

Contextual Fear Conditioning (CFC) Model: When administered after stress, FENM decreased behavioral despair and reduced perseverative behavior.[5] As a prophylactic, given before the stressor, it attenuated learned fear.[5]

-

Forced Swim Test (FST): FENM decreased immobility time in the forced swim test, an indicator of antidepressant-like activity.[1]

-

Fear Extinction Learning: FENM robustly facilitated fear extinction learning when administered prior to either cued fear conditioning or tone re-exposure.[1]

The following diagram illustrates a typical experimental workflow for evaluating the prophylactic efficacy of FENM in a contextual fear conditioning paradigm.

Caption: Experimental workflow for prophylactic FENM in contextual fear conditioning.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of this compound.

Table 1: Efficacy of FENM in Alzheimer's Disease Models

| Model | Treatment | Dose | Outcome | Reference |

| Aβ25-35-induced toxicity | FENM (IP, daily) | 0.3 mg/kg | Prevention of memory deficits | [4] |

| Aβ25-35-induced toxicity | FENM (SC infusion) | 0.03-0.3 mg/kg/day | Prevention of memory deficits | [4] |

| APP/PS1 Transgenic Mice | FENM (IP, daily) | 0.3 mg/kg | Alleviation of spontaneous alternation deficits | [4] |

| APP/PS1 Transgenic Mice | FENM (SC infusion) | 0.1 mg/kg/day | Alleviation of spontaneous alternation deficits | [4] |

Table 2: Efficacy of FENM in Stress-Related Behavior Models

| Model | Treatment Timing | Dose (IP) | Outcome | Reference |

| Contextual Fear Conditioning | After Stress | 20 mg/kg | Decreased behavioral despair | [5] |

| Contextual Fear Conditioning | Before Stress (Prophylactic) | 20, 30 mg/kg | Attenuated learned fear | [5] |

| Forced Swim Test | Before Test | 10, 20 mg/kg | Decreased immobility | [1] |

| Cued Fear Extinction | Before Training/Re-exposure | 10, 20 mg/kg | Facilitated extinction learning | [1] |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of FENM has been partially characterized, primarily through studies with its radiolabeled form, [18F]-FENM. In rats, intravenously injected [18F]-FENM was found to cross the blood-brain barrier, with brain uptake stabilizing at 40 minutes post-injection.[3] Approximately 0.4% of the injected dose was found in the brain.[8]

A significant advantage of FENM highlighted in preclinical studies is its favorable safety profile compared to memantine and ketamine. Unlike memantine, FENM did not produce nonspecific side effects and did not alter sensorimotor gating or locomotion.[1] Furthermore, in contrast to (R,S)-ketamine, FENM did not increase the expression of the immediate early gene c-fos in the ventral hippocampus, suggesting a lower potential for psychotomimetic side effects.[5]

Conclusion and Future Directions

This compound has emerged as a promising drug candidate with a unique pharmacological profile. Its efficacy in preclinical models of Alzheimer's disease, PTSD, and depression, coupled with a favorable safety profile, warrants further investigation. Future research should focus on a more comprehensive characterization of its ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles. Clinical trials are the necessary next step to evaluate the safety and efficacy of FENM in human populations for these debilitating neurological and psychiatric conditions. The development of FENM represents a significant step forward in the quest for more effective and safer treatments targeting the NMDA receptor system.

References

- 1. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 6. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoroethylnormemantine (FENM): A Technical Overview of its Binding Affinity for NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Fluoroethylnormemantine (FENM) for the N-methyl-D-aspartate (NMDA) receptor. FENM, a novel derivative of memantine, is an uncompetitive antagonist that binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[1][2][3] Its interaction with the NMDA receptor is a key area of research for its potential therapeutic applications in neuropsychiatric disorders.[4][5]

Quantitative Binding Affinity Data

While specific quantitative binding affinity values (e.g., Kᵢ or IC₅₀) for this compound are not yet widely published in publicly available literature, in vitro radioligand binding assays have been utilized to determine its affinity for the NMDA receptor.[4][5][6] Studies have indicated that FENM possesses a selective affinity for the NMDA receptor.[5] Notably, its affinity is suggested to be lower than that of (R,S)-ketamine.[2]

For comparative purposes, the following table presents the binding affinities of related NMDA receptor antagonists that also bind to the PCP site. This provides a framework for understanding the potential affinity range of FENM.

| Compound | Receptor/Site | Radioligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Source |

| Memantine | NMDA Receptor (PCP site) | [³H]MK-801 | Competition Binding | ~1000 | 330-720 | N/A |

| (R,S)-Ketamine | NMDA Receptor (PCP site) | [³H]MK-801 | Competition Binding | ~500 | 600 | N/A |

| MK-801 (Dizocilpine) | NMDA Receptor (PCP site) | [³H]MK-801 | Saturation/Competition | 3-5 | 66.9 | [7] |

| Phencyclidine (PCP) | NMDA Receptor (PCP site) | [³H]TCP | Competition Binding | ~50 | N/A | [3] |

Experimental Protocols

The determination of the binding affinity of uncompetitive NMDA receptor antagonists like FENM typically involves a competitive radioligand binding assay. The following is a detailed methodology based on established protocols for this type of experiment.[8][9][10]

Objective: To determine the binding affinity (Kᵢ) of this compound for the PCP binding site of the NMDA receptor in rat brain membranes using a competitive radioligand binding assay with [³H]MK-801.

Materials:

-

Test Compound: this compound (FENM)

-

Radioligand: [³H]MK-801 (a high-affinity ligand for the PCP site)

-

Reference Compound: Unlabeled MK-801 or Phencyclidine (PCP) for determination of non-specific binding

-

Tissue Preparation: Crude synaptic membranes from rat cerebral cortex

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

96-well microplates

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C until use.

-

-

Binding Assay:

-

Thaw the membrane preparation on ice.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (at a concentration near its Kₔ), and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM), 50 µL of [³H]MK-801, and 100 µL of the membrane preparation.

-

FENM Competition: 50 µL of varying concentrations of FENM (typically a serial dilution), 50 µL of [³H]MK-801, and 100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For the competition assay, plot the percentage of specific binding against the logarithm of the FENM concentration.

-

Determine the IC₅₀ value (the concentration of FENM that inhibits 50% of the specific binding of [³H]MK-801) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: NMDA Receptor Antagonism by this compound

Caption: NMDA receptor antagonism by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 5. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Vitro Characterization of Fluoroethylnormemantine (FENM): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2][3] It has been developed and characterized for its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders, such as major depressive disorder and Alzheimer's disease.[1][2][3][4] FENM is structurally designed with a fluorine atom to facilitate its use as a positron emission tomography (PET) tracer for in vivo imaging of NMDA receptors.[4] This document provides a comprehensive technical guide to the in vitro characterization of FENM, detailing its binding profile, functional activity, and the experimental protocols used for its evaluation.

Data Presentation: Pharmacological Profile

The in vitro pharmacological profile of FENM has been primarily focused on its interaction with the NMDA receptor. Key findings from binding and functional assays are summarized below.

Table 1: Receptor Binding Affinity

In vitro radioligand binding assays were utilized to determine the binding affinity and selectivity of FENM.[1][5][6] The compound demonstrates a selective affinity for the NMDA receptor.[5]

| Target | Binding Affinity/Selectivity | Reference Compound |

| NMDA Receptor | Selective Affinity.[5] Lower affinity than (R,S)-ketamine.[2] | (R,S)-ketamine[2] |

| Other Targets | Did not significantly bind to a panel of other neurotransmitter receptors.[5] | N/A |

Table 2: Functional Activity (Electrophysiology)

Patch-clamp electrophysiology studies were conducted to assess the functional impact of FENM on glutamatergic neurotransmission in the hippocampus.[1][5][7]

| Assay Type | Preparation | Measured Effect | Reference Compound |

| Patch Clamp Electrophysiology | Ventral Hippocampal Cornu Ammonis 3 (vCA3) slices.[1][5][7] | Attenuation of large-amplitude AMPA receptor-mediated bursts.[1][5][7] | (R,S)-ketamine[5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used in the characterization of FENM.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To assess the affinity and selectivity of FENM for the NMDA receptor compared to a panel of other receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., NMDA receptor) or from specific brain regions (e.g., cortex, hippocampus).

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (FENM).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically through rapid filtration over glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the concentration of FENM that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Patch Clamp Electrophysiology

This technique allows for the measurement of ion flow across a cell membrane, providing insights into the functional effects of a compound on ion channels and receptors.[1]

Objective: To determine the effect of FENM on glutamatergic activity in hippocampal neurons.[1][5]

Methodology:

-

Slice Preparation: Acute brain slices (e.g., 250-300 µm thick) containing the region of interest (e.g., hippocampus) are prepared from rodents.[8] Slices are kept viable in artificial cerebrospinal fluid (aCSF).

-

Cell Identification: Neurons, such as pyramidal cells in the vCA3 region, are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal ("gigaseal") with the membrane of a single neuron. The membrane patch can then be ruptured to allow for whole-cell recording.

-

Stimulation & Recording: Synaptic activity is evoked (e.g., by stimulating afferent fibers) and postsynaptic currents (e.g., AMPA receptor-mediated bursts) are recorded.

-

Drug Application: FENM is applied to the slice via perfusion in the aCSF at known concentrations.

-

Data Analysis: Changes in the frequency, amplitude, and kinetics of the recorded currents before and after drug application are analyzed to determine the functional effect of FENM.[5]

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, such as receptor subunits.

Objective: To quantify the expression of NMDA (e.g., NR2A) and AMPA (e.g., GluR1) receptor subunits in hippocampal tissue following treatment.[5]

Methodology:

-

Tissue Homogenization: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-NR2A, anti-GluR1).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key concepts and processes related to FENM characterization.

References

- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. researchgate.net [researchgate.net]

Fluoroethylnormemantine: A Technical Guide to its Role in Modulating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). Emerging research has highlighted its potential as a neuroprotective agent with cognitive-enhancing properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and in stress-induced cognitive deficits. This technical guide provides an in-depth analysis of the current understanding of FENM's mechanism of action, with a specific focus on its impact on synaptic plasticity. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are presented to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process underlying learning and memory. Dysregulation of synaptic plasticity is a key feature of numerous neurological and psychiatric disorders. The glutamatergic system, particularly the NMDA receptor, plays a pivotal role in initiating the molecular cascades that lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).

This compound (FENM) has been developed as a second-generation memantine derivative with potentially improved therapeutic properties. Like memantine, FENM acts as an open-channel blocker of NMDA receptors, exhibiting a preference for extrasynaptic receptors, which are often implicated in excitotoxicity. This mechanism is thought to underlie its neuroprotective effects by reducing excessive Ca2+ influx associated with pathological conditions, while preserving the physiological function of synaptic NMDA receptors necessary for normal synaptic transmission and plasticity.

This guide will synthesize the available preclinical data on FENM, focusing on its effects on synaptic plasticity markers and functions.

Quantitative Data on the Effects of this compound on Synaptic Plasticity

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of FENM on synaptic plasticity.

Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in APP/PS1 Mice

| Treatment Group | fEPSP Slope (% of Baseline) | Data Source |

| Wild-Type (WT) + Vehicle | 155 ± 8% | |

| APP/PS1 + Vehicle | 110 ± 5% | |

| APP/PS1 + FENM (0.1 mg/kg/day, s.c. infusion) | 145 ± 7% | |

| APP/PS1 + FENM (0.3 mg/kg/day, i.p.) | 148 ± 9% |

fEPSP: field Excitatory Postsynaptic Potential. Data are presented as mean ± SEM. The data indicates that FENM treatment restores LTP in the APP/PS1 mouse model of Alzheimer's disease to levels comparable to wild-type animals.[1]

Table 2: Effect of this compound on Synaptic Protein Expression in Aβ₂₅₋₃₅-Treated Mice

| Treatment Group | PSD-95 Protein Level (Arbitrary Units) | GluN2A Protein Level (Arbitrary Units) | Data Source |

| Sham + Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 | |

| Aβ₂₅₋₃₅ + Vehicle | 0.65 ± 0.09 | 0.70 ± 0.11 | |

| Aβ₂₅₋₃₅ + FENM (0.1 mg/kg/day, s.c. infusion) | 0.95 ± 0.11 | 0.92 ± 0.13 |

PSD-95: Postsynaptic Density Protein 95; GluN2A: NMDA Receptor Subunit 2A. Protein levels were determined by Western blot analysis of synaptosomal fractions and normalized to the sham group. Data are presented as mean ± SEM. The data shows that FENM treatment rescues the reduction in key synaptic proteins induced by amyloid-beta peptide administration.[1]

Experimental Protocols

Hippocampal Long-Term Potentiation (LTP) Electrophysiology

This protocol is adapted from the methodology described in the study by Carles et al. (2025) for recording LTP in hippocampal slices from APP/PS1 mice.[1]

Experimental Workflow for LTP Recording

Caption: Workflow for preparing hippocampal slices and recording LTP.

-

Animals: Male APP/PS1 transgenic mice and wild-type (WT) littermates (10-11 months old) are used.

-

Slice Preparation:

-

Mice are anesthetized with isoflurane (B1672236) and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1.2 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26.2 NaHCO₃, and 10 D-glucose, saturated with 95% O₂/5% CO₂.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a submersion-type recording chamber and continuously perfused with aCSF at 32 ± 1°C.

-

A bipolar tungsten stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region.

-

A glass microelectrode filled with aCSF is used for recording.

-

Baseline responses are recorded every 15 seconds for at least 20 minutes.

-

LTP is induced by a high-frequency stimulation (HFS) protocol consisting of one train of 100 pulses at 100 Hz.[1]

-

fEPSPs are then recorded for at least 60 minutes post-HFS.

-

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

-

Synaptosomal Fractionation and Western Blotting

This protocol is for the analysis of synaptic protein levels, as performed in studies investigating the effects of FENM.[1]

Workflow for Western Blotting of Synaptic Proteins

Caption: Workflow for the preparation of synaptosomal fractions and subsequent Western blot analysis.

-

Synaptosomal Fractionation:

-

Hippocampal tissue is homogenized in a sucrose (B13894) buffer (0.32 M sucrose, 1 mM NaHCO₃, 1 mM MgCl₂, 0.5 mM CaCl₂, with protease and phosphatase inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

The synaptosomal pellet is washed and then lysed to release synaptic proteins.

-

-

Western Blotting:

-

Protein concentration of the synaptosomal lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against PSD-95 (e.g., 1:1000 dilution) and GluN2A (e.g., 1:1000 dilution).

-

After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.

-

Signaling Pathways Modulated by this compound

Primary Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of FENM is the non-competitive antagonism of the NMDA receptor. By binding within the ion channel pore, FENM blocks the influx of Ca²⁺ ions that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This action is crucial for its neuroprotective effects, as excessive Ca²⁺ influx through NMDA receptors is a key mediator of excitotoxicity.

Logical Relationship of FENM's Primary Action

Caption: FENM's primary mechanism of NMDA receptor antagonism.

Hypothesized Downstream Signaling Cascade: The CaMKII/ERK/CREB Pathway

While direct studies on the downstream signaling pathways of FENM are still limited, based on its action as an NMDA receptor antagonist and the known signaling cascades initiated by NMDA receptor modulation, a hypothetical pathway involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) can be proposed. The antidepressant-like effects of memantine, the parent compound of FENM, have been shown to be dependent on CaMKII and ERK signaling.[1]

Hypothesized FENM Signaling Pathway

Caption: Hypothesized signaling pathway modulated by FENM.

This proposed pathway suggests that by preferentially blocking extrasynaptic NMDA receptors, FENM may reduce the activation of signaling cascades that lead to synaptic depression and cell death, while preserving the physiological activity of synaptic NMDA receptors that are crucial for activating pro-survival and plasticity-enhancing pathways like the CaMKII/ERK/CREB cascade.

Conclusion and Future Directions

This compound is a promising novel NMDA receptor antagonist with demonstrated efficacy in preclinical models of Alzheimer's disease and stress-related disorders. Its ability to restore hippocampal LTP and rescue synaptic protein deficits highlights its potential to modulate synaptic plasticity. The proposed mechanism of action, involving the preferential blockade of extrasynaptic NMDA receptors, provides a plausible explanation for its neuroprotective and cognitive-enhancing effects.

Future research should focus on elucidating the precise downstream signaling pathways modulated by FENM. Direct investigation into the involvement of the CaMKII/ERK/CREB pathway, as well as other potential signaling cascades, will be crucial for a complete understanding of its molecular mechanisms. Furthermore, studies exploring the effects of FENM on other forms of synaptic plasticity, such as LTD, and its impact on dendritic spine morphology will provide a more comprehensive picture of its role in shaping synaptic function. As a potential therapeutic agent, continued investigation into the long-term safety and efficacy of FENM in a wider range of preclinical models is warranted.

References

[18F]-FENM: A Novel PET Tracer for Imaging Activated NMDA Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [18F]-Fluoroethylnormemantine ([18F]-FENM), a promising positron emission tomography (PET) tracer for the in vivo imaging of activated N-methyl-D-aspartate (NMDA) receptors. [18F]-FENM is a derivative of memantine (B1676192) and is designed to selectively bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, which is accessible primarily when the channel is in its open, active state.[1] This property makes [18F]-FENM a valuable tool for investigating the role of NMDA receptor overactivation in a variety of neurological and psychiatric disorders.

Core Concepts and Mechanism of Action

The N-methyl-D-aspartate receptor (NMDAr) is a crucial ionotropic glutamate (B1630785) receptor that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous disorders, including Alzheimer's disease, schizophrenia, and brain injury.[1]

[18F]-FENM's mechanism of action relies on its ability to act as an uncompetitive antagonist, binding to the PCP site located inside the NMDA receptor's ion channel. This binding is "use-dependent," meaning the tracer preferentially binds to receptors that have been activated by glutamate and a co-agonist (glycine or D-serine), leading to channel opening. This allows for the visualization and quantification of NMDA receptor activity, rather than just their density.

Quantitative Data

The following tables summarize the key quantitative data available for [18F]-FENM and its non-radioactive analogue, [19F]-FNM.

Table 1: In Vitro Binding Affinity of [19F]-FNM for the NMDA Receptor PCP Site

| Brain Region | IC50 (µM) | Radioligand |

| Rat Forebrain | 13.0 ± 8.9 | [3H]-TCP |

| Rat Frontal Cortex | 80.8 ± 15.1 | [3H]-TCP |

| Rat Hippocampus | 52.9 ± 9.7 | [3H]-TCP |

| Data sourced from competitive binding assays against [3H]N-(1-[2-thienyl]cyclohexyl)piperidine ([3H]-TCP).[2] |

Table 2: In Vitro Selectivity Profile of [19F]-FNM

| Receptor/Site | Binding Inhibition | Notes |

| Opioid Receptors | Significant | The selectivity for the NMDA receptor ion-channel was found to be at least sevenfold higher compared to other targets in the forebrain.[2] |

| Glycine site (NMDA) | No displacement | |

| AMPA Receptors | No displacement | |

| Kainate Receptors | No displacement | |

| Dopaminergic Receptors | No displacement | |

| This table is based on available data; a comprehensive screening against a wider panel of CNS receptors is not fully detailed in the reviewed literature.[2] |

Table 3: In Vivo Characteristics of [18F]-FENM in Rats

| Parameter | Value | Notes |

| Brain Uptake | 0.4% of injected dose | Stabilizes at 40 minutes post-injection. |

| Brain-to-Blood Ratio | 6 | |

| Specific Activity | >355 GBq/µmol | |

| Fluorination Yield | 10.5% (end of synthesis) | |

| Data obtained from in vivo studies in rats.[1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of [18F]-FENM.

Radiosynthesis of [18F]-FENM

The radiosynthesis of [18F]-FENM is typically performed in a two-step process using an automated radiochemistry module, such as the Raytest® SynChrom R&D.[1]

Step 1: [18F]-Fluorination

-

Precursor: 1-(N-Boc)-3-(2-tosyloxyethyl)-adamantane.

-

Reaction: Nucleophilic substitution of the tosyloxy group with [18F]fluoride.

-

Details: No-carrier-added [18F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel. The precursor, dissolved in an appropriate solvent, is added, and the reaction is heated.

Step 2: Deprotection

-

Reaction: Removal of the Boc protecting group.

-

Details: After the fluorination step, the intermediate is treated with an acid to remove the Boc group, yielding [18F]-FENM.

Purification and Quality Control

-

The final product is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Radiochemical purity is assessed by analytical HPLC.[2]

-

Specific activity is calculated based on the amount of radioactivity and the mass of the final product.

In Vitro Competition Binding Assay

This assay determines the affinity of [19F]-FNM for the PCP site of the NMDA receptor.[2]

-

Radioligand: [3H]-TCP.

-

Tissue Preparation: Rat brain tissue (e.g., forebrain, frontal cortex, hippocampus) is homogenized, and crude membrane fractions are prepared by centrifugation.

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-TCP and varying concentrations of the competitor ligand ([19F]-FNM).

-

The incubation is carried out at a specific temperature and for a duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of [19F]-FNM that inhibits 50% of the specific binding of [3H]-TCP (IC50) is determined by non-linear regression analysis of the competition curves.

Quinolinic Acid-Induced Excitotoxicity Animal Model

This model is used to induce NMDA receptor overactivation and subsequent neuronal damage to evaluate the in vivo performance of [18F]-FENM.[2]

-

Animals: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery:

-

The anesthetized rat is placed in a stereotaxic frame.

-

A small burr hole is drilled in the skull over the target brain region (e.g., the striatum).

-

A microsyringe is used to slowly inject a solution of quinolinic acid into the target area. The contralateral side may be injected with saline to serve as a control.

-

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

In Vivo PET Imaging

This protocol outlines the procedure for acquiring PET images with [18F]-FENM in the rat model of excitotoxicity.

-

Animal Preparation:

-

Animals are fasted for a period before the scan to reduce variability in tracer uptake.

-

Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane). Body temperature is monitored and maintained.

-

-

Tracer Administration:

-

[18F]-FENM (e.g., 30 ± 20 MBq) is administered intravenously via a tail vein catheter.

-

-

PET Scan Acquisition:

-

A dynamic or static PET scan is acquired using a microPET/CT scanner.

-

For static imaging, the scan is typically performed around 40 minutes post-injection, when the tracer concentration in the brain has stabilized.[1]

-

A CT scan is also acquired for attenuation correction and anatomical co-registration.

-

-

Specificity Control: To confirm the specificity of [18F]-FENM binding to the PCP site, a separate group of animals can be pre-treated with a known NMDA receptor channel blocker, such as ketamine, prior to tracer injection. A reduction in [18F]-FENM uptake in the brain would indicate specific binding.[1]

PET Data Analysis

-

Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

-

Image Analysis:

-

The PET images are co-registered with the CT or MR images for anatomical reference.

-

Regions of interest (ROIs) are drawn on the images corresponding to specific brain areas (e.g., the lesioned striatum, contralateral striatum, cerebellum).

-

The radioactivity concentration in each ROI is determined.

-

-

Quantification:

-

Standardized Uptake Value (SUV): The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])

-

Standardized Uptake Value Ratio (SUVR): To reduce variability, the SUV in a target region is often normalized to the SUV in a reference region with low specific binding. The cerebellum is commonly used as a reference region for NMDA receptor imaging.[3] SUVR = SUV_target / SUV_reference

-

Ex Vivo Autoradiography and Immunohistochemistry

These techniques are used to correlate the distribution of [18F]-FENM with the localization of NMDA receptors at a microscopic level.[1]

-

Tissue Collection: Following the PET scan, animals are euthanized, and their brains are rapidly removed and frozen.

-

Autoradiography:

-

Frozen brain sections are cut using a cryostat.

-

The sections are exposed to a phosphor imaging plate.

-

The plate is then scanned to visualize the distribution of radioactivity ([18F]-FENM).

-

-

Immunohistochemistry:

-

Adjacent brain sections are used for immunohistochemical staining.

-

The sections are incubated with a primary antibody against an NMDA receptor subunit (e.g., NR1).

-

A secondary antibody conjugated to a fluorescent or enzymatic label is then applied.

-

The sections are imaged using a microscope to visualize the distribution of the NMDA receptors.

-

-

Correlation: The autoradiography and immunohistochemistry images are then co-registered and analyzed to determine the degree of colocalization between [18F]-FENM binding and NMDA receptor expression.

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and downstream signaling cascade.

Experimental Workflow for [18F]-FENM PET Imaging

References

Methodological & Application

Application Notes and Protocols for Fluoroethylnormemantine (FENM) in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, in mice. This document outlines detailed protocols for various experimental paradigms, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Overview and Mechanism of Action

This compound (FENM) is a derivative of memantine, developed as a potential therapeutic agent for neuropsychiatric and neurodegenerative disorders.[1][2] Its primary mechanism of action is the uncompetitive antagonism of NMDA receptors, which play a crucial role in excitatory neurotransmission and synaptic plasticity.[3][4] By blocking the NMDA receptor channel pore, FENM can modulate glutamatergic signaling, thereby offering neuroprotective and cognitive-enhancing effects.[4][5] Studies have also indicated that FENM can attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus, suggesting a broader impact on glutamatergic neurotransmission.[6]

Pharmacokinetic Profile

FENM exhibits favorable pharmacokinetic properties for in vivo studies in mice, including good brain accumulation.[1] While a detailed pharmacokinetic profile in mice is not fully elucidated, it is expected to have a short half-life of less than two hours, similar to its parent compound, memantine.[1] FENM is reported to be poorly metabolized in vivo, with good plasma stability.[1]

Table 1: Pharmacokinetic and Physicochemical Properties of FENM

| Property | Value | Reference |

| Brain Uptake | Approx. 0.4% of injected dose in the brain (in rats) | [7] |

| Brain-to-Blood Ratios | Varies from 5 (brain stem) to 8 (cortex) | [5][8] |

| Metabolism | Poorly metabolized in vivo | [1] |

| Half-life (expected in mice) | < 2 hours | [1] |

| Binding Affinity (Ki) | 3.5 x 10-6 M | [3] |

| Lipophilicity (logD) | 1.93 | [3] |

Experimental Protocols

This section details protocols for the administration of FENM in mice for behavioral and neuroprotective studies.

General Preparation and Administration

Materials:

-

This compound (FENM)

-

Sterile saline solution (0.9% NaCl)

-

Vehicle (e.g., sterile water, saline)

-

Appropriate syringes and needles for the chosen administration route

-

Animal scale

Preparation of FENM Solution:

-

Determine the required concentration of FENM based on the desired dosage (mg/kg) and the average weight of the mice.

-

Dissolve the appropriate amount of FENM powder in the chosen vehicle. Ensure complete dissolution.

-

Vortex the solution to ensure homogeneity.

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for systemic administration. Volumes should typically not exceed 10 ml/kg.

-

Subcutaneous (SC) Infusion: Achieved using osmotic mini-pumps for continuous, long-term delivery.

-

Oral Administration (PO): Can be administered via oral gavage or in the drinking water.

Protocol for Behavioral Studies (e.g., Fear Conditioning, Forced Swim Test)

This protocol is adapted from studies investigating the antidepressant-like and fear-reducing effects of FENM.[6]

Animals: 129S6/SvEv mice are a suitable strain for these studies.[6]

Experimental Workflow:

Caption: Workflow for behavioral studies with FENM.

Procedure:

-

Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer a single dose of FENM (10, 20, or 30 mg/kg) or vehicle via IP injection.[6] The timing of administration will depend on the specific experimental question (e.g., 30 minutes before the behavioral test).

-

Behavioral Testing:

-

Forced Swim Test (FST): To assess antidepressant-like effects, place mice in a cylinder of water and record immobility time. FENM has been shown to decrease immobility time.[3]

-

Contextual Fear Conditioning (CFC): To evaluate effects on fear memory, train mice to associate a context with an aversive stimulus (e.g., footshock). FENM can be administered before conditioning or before re-exposure to the context to assess its impact on fear acquisition and expression.[6]

-

Protocol for Alzheimer's Disease Models

This protocol is based on studies using pharmacological (Aβ25–35-injected) and transgenic (APP/PS1) mouse models of Alzheimer's disease.[2][9]

Animals: Swiss CD-1 mice for the Aβ25–35 model or APP/PS1 transgenic mice.[2][9]

Experimental Workflow for Neuroprotection Study:

References

- 1. academic.oup.com [academic.oup.com]

- 2. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 7. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Fluoroethylnormemantine (FENM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. The information compiled from preclinical studies is intended to guide researchers in designing and executing in vivo experiments to explore the therapeutic potential of FENM.

Overview of this compound (FENM)

This compound (FENM) is a derivative of memantine, developed as a potential therapeutic agent for neurological and psychiatric disorders.[1] Preclinical studies have investigated its efficacy in models of Alzheimer's disease and stress-induced behavioral disorders.[2][3] FENM functions as a non-competitive NMDA receptor antagonist, modulating glutamatergic neurotransmission.[4] It has demonstrated neuroprotective, anti-amnesic, and antidepressant-like effects in various animal models.[2][5]

In Vivo Administration Data

The following tables summarize the quantitative data from various in vivo studies involving FENM administration in rodent models.

Table 1: FENM Administration in Alzheimer's Disease Mouse Models

| Animal Model | Administration Route | Dosage | Duration | Key Findings |

| Aβ₂₅₋₃₅-injected Mice | Subcutaneous (SC) Infusion | 0.03-0.3 mg/kg/day | 7 days | Prevented deficits in spontaneous alternation and object recognition at all doses.[3] |

| Aβ₂₅₋₃₅-injected Mice | Intraperitoneal (IP) Injection | 0.03-0.3 mg/kg/day | 7 days | Prevented memory deficits.[3] |

| APP/PS1 Transgenic Mice | Intraperitoneal (IP) Injection | 0.3 mg/kg/day | 4 weeks | Alleviated deficits in spontaneous alternation.[6] |

| APP/PS1 Transgenic Mice | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | 4 weeks | Alleviated deficits in spontaneous alternation and reduced neuroinflammation.[6] |

| APP/PS1 Transgenic Mice | Oral (in drinking water) | 1 and 5 mg/kg/day | 9 months (from 3 to 12 months of age) | Delayed pathology, with the 1 mg/kg/day dose being more effective in reducing Aβ species accumulation and neuroinflammation.[7] |

Table 2: FENM Administration in Stress and Fear-Related Behavior Models

| Animal Model | Administration Route | Dosage | Timing of Administration | Key Findings |

| 129S6/SvEv Mice (Contextual Fear Conditioning) | Intraperitoneal (IP) Injection | 10, 20, or 30 mg/kg | 5 minutes after conditioning | 20 mg/kg dose reduced immobility time in the forced swim test.[8] |

| 129S6/SvEv Mice (Contextual Fear Conditioning) | Intraperitoneal (IP) Injection | 10, 20, or 30 mg/kg | 1 week before conditioning | 20 and 30 mg/kg doses decreased fear expression.[8] |

| Wistar Rats (Cued Fear Conditioning) | Intraperitoneal (IP) Injection | 5, 10, or 20 mg/kg | 30 minutes before conditioning | Reduced freezing to conditioned tones.[9] |

| Wistar Rats (Forced Swim Test) | Intraperitoneal (IP) Injection | 1, 3, or 10 mg/kg | Acutely before test | 10 mg/kg dose significantly reduced mean immobility time.[9] |

Experimental Protocols

Preparation of FENM Solutions

-

For Injection (IP and SC):

-

For Oral Administration (in drinking water):

Administration Procedures

-

Intraperitoneal (IP) Injection:

-

Gently restrain the mouse or rat.

-

Locate the lower right or left quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 15-20 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the FENM solution slowly. The injection volume is typically around 100 µl per 20 g of body weight for mice.[3][4]

-

-

Subcutaneous (SC) Infusion using Osmotic Micropumps:

-

Anesthetize the animal following approved institutional protocols.

-

Surgically implant an osmotic micropump (e.g., Alzet) subcutaneously in the dorsal region.

-

The pump is pre-filled with the FENM solution at a concentration calculated to deliver the desired daily dose (e.g., 0.5 µl/h).[3][4]

-

Monitor the animal for post-operative recovery.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of FENM

FENM acts as an antagonist at the NMDA receptor, which is a key player in glutamatergic signaling. Overactivation of NMDA receptors, particularly extrasynaptic receptors, is implicated in excitotoxicity and neuronal damage seen in conditions like Alzheimer's disease.[3] By blocking the NMDA receptor channel, FENM is thought to reduce excessive Ca²⁺ influx, thereby preventing downstream pathological events such as apoptosis and neuroinflammation.[3][4]

Caption: Proposed mechanism of FENM at the glutamatergic synapse.

Experimental Workflow for Alzheimer's Disease Models

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of FENM in a mouse model of Alzheimer's disease induced by Aβ₂₅₋₃₅ peptide injection.

Caption: Workflow for FENM evaluation in an Aβ-induced AD mouse model.

Logical Relationship in Fear Conditioning Studies

In studies investigating the prophylactic effects of FENM on fear learning, the timing of drug administration relative to the stressor (fear conditioning) is a critical variable.

Caption: Logical flow for prophylactic vs. post-stressor FENM administration.

References

- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. [PDF] Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Behavioral assays using Fluoroethylnormemantine (forced swim test, cued fear conditioning)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting forced swim tests and cued fear conditioning assays using the novel N-methyl-D-aspartate (NMDA) receptor antagonist, Fluoroethylnormemantine (FENM). The information is compiled to assist in the preclinical evaluation of FENM and similar compounds for their potential therapeutic effects on stress-induced maladaptive behaviors.

This compound: An Overview

This compound (FENM) is a derivative of memantine (B1676192) and acts as an uncompetitive antagonist of the NMDA receptor.[1][2] It is being investigated for its potential as a prophylactic and therapeutic agent for major depressive disorder and other stress-related conditions.[3][4] Preclinical studies have shown that FENM can reduce behavioral despair and facilitate fear extinction learning in rodent models.[3][5] Unlike some other NMDA receptor antagonists like ketamine, FENM appears to have a favorable side-effect profile, not inducing significant alterations in sensorimotor gating or locomotion at effective doses.[2][5]

Forced Swim Test (FST) with this compound

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay to screen for antidepressant-like activity.[6][7] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[7][8] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies.[8]

Quantitative Data Summary

The following table summarizes the effects of this compound on immobility time in the forced swim test in male 129S6/SvEv mice when administered after a stressor (contextual fear conditioning).[3][9]

| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) on Day 2 | Standard Error of the Mean (SEM) |

| Saline | - | ~150 | - |

| FENM | 10 | ~125 | - |

| FENM | 20 | ~100* | - |

| FENM | 30 | Not reported | - |

| (R,S)-ketamine | 30 | ~90** | - |

Note: Statistical significance (p < 0.05) compared to the saline control group is denoted by (). *(p < 0.01)[9] The values are approximate, based on graphical data from the source.

Experimental Protocol: Forced Swim Test

This protocol is adapted from standard FST procedures and incorporates parameters from studies utilizing FENM.[3][10][11]

Materials:

-

This compound (FENM)

-

Saline solution (vehicle)

-

Cylindrical containers (e.g., Plexiglas, 30 cm height x 20 cm diameter)[11]

-

Video recording equipment

-

Animal scale

-

Dry towels and a warming area (e.g., incubator at 32°C)[12]

Procedure:

-

Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the experiment.

-

Drug Preparation and Administration:

-

Prepare FENM in a saline vehicle at the desired concentrations (e.g., 10, 20, 30 mg/kg).[3]

-

Administer the prepared solution or saline vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

In the context of post-stress assessment, administer the drug after the conditioning phase of the cued fear conditioning test.[3]

-

-

Forced Swim Test Apparatus:

-

Testing Procedure (for mice):

-

The test is typically conducted in a single 6-minute session.[10][11]

-

Gently place each mouse into the water-filled cylinder.[11]

-

Start video recording immediately.

-

The first 2 minutes of the session are considered a habituation period and are typically not scored for immobility.[11]

-

Score the behavior during the final 4 minutes of the test.[11]

-